

A Comparative Guide to the X-ray Crystal Structures of Cyclohexylphosphine Metal Complexes

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of various metal complexes featuring **cyclohexylphosphine** ligands. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structural diversity and characteristics of these compounds.

Introduction to Cyclohexylphosphine Metal Complexes

Cyclohexylphosphine ligands, such as tricyclohexylphosphine (PCy₃) and cyclohexyldiphenylphosphine (PPh₂Cy), are widely utilized in coordination chemistry and catalysis. Their steric bulk and electronic properties significantly influence the geometry, stability, and reactivity of the resulting metal complexes. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering precise information on bond lengths, bond angles, and overall molecular conformation.

[1] This structural data is crucial for understanding reaction mechanisms, structure-activity relationships, and for the rational design of novel catalysts and therapeutic agents.

Comparison of Crystallographic Data





The following tables summarize key crystallographic parameters for a selection of **cyclohexylphosphine** metal complexes, categorized by the central metal atom. These tables are designed for easy comparison of structural features.

Silver(I) Complexes

Complex Formula	Ligand	Coordinat ion Geometry	Ag-P Bond Length (Å)	P-Ag-P Angle (°)	P-Ag-X Angle (°)	Referenc e
[Ag(PPh₂C y)₃Cl]	PPh₂Cy	Distorted Tetrahedral	-	-	-	[2][3]
[Ag(PPh₂C y)₃Br]	PPh₂Cy	Distorted Tetrahedral	-	-	-	[2][3]

Note: Detailed bond lengths and angles for the silver complexes were not fully available in the cited abstracts. For precise values, consultation of the full crystallographic information files (CIFs) is recommended.

Cobalt(II) Complexes



Complex Formula	Ligand	Coordinatio n Geometry	Co-P/Co-O Bond Length (Å)	P/O-Co-P/O Angle (°)	Reference
Co(Cy₃PO)₂C	Tricyclohexyl phosphine Oxide	Distorted Tetrahedral	-	-	[4][5]
Co(Cy₃PO)2B	Tricyclohexyl phosphine Oxide	Distorted Tetrahedral	-	-	[4][5]
Co(Cy3PO)2l2	Tricyclohexyl phosphine Oxide	Distorted Tetrahedral	-	-	[4][5]
[CoCl ₂ (PCy ₃)	Tricyclohexyl phosphine	Distorted Tetrahedral	-	-	[6]

Note: Specific bond lengths and angles for these cobalt complexes were not detailed in the provided search results. The original research articles should be consulted for this data.

Gold(I) Complexes

| Complex Formula | Ligand | Coordination Geometry | Au-P Bond Length (Å) | P-Au-X Angle (°) | Reference | |---|---|---| | [Au(CN)(PCy³)] | Tricyclohexylphosphine | Linear | 2.287(3) | 177.0(4) (P-Au-C) |[7] | | [AuCl(PCy³)] | Tricyclohexylphosphine | Linear | 2.274(2) | 168.54(9) (P-Au-S in thiourea complex) |[8] |

Mercury(II) Complexes

| Complex Formula | Ligand | Coordination Geometry | Hg-P Bond Length (Å) | Other Key Bonds (Å) | Reference | |---|---|---| | [Hg(SCN)₂(PCy₃)] | Tri**cyclohexylphosphine** | Distorted Trigonal Pyramidal | 2.411(3) | Hg-S: 2.471(4), 2.553(3); Hg-N: 2.516(10) |[9][10] |

Nickel(II) Complexes

| Complex Formula | Ligand | Coordination Geometry | Ni-P Bond Length (Å) | P-Ni-Cl Angle (°) | Reference | |---|---|---| | trans-[NiCl₂(C₂₁H₂₇N₂P)₂] | 5-Cyclohexyl-1,3-diphenyl-1,3,5-



diazaphosphinane | Square Planar | - | - |[11] |

Note: Specific bond lengths and angles for this nickel complex were not provided in the abstract.

Palladium(II) Complexes

| Complex Formula | Ligand | Coordination Geometry | Pd-P Bond Length (Å) | P-Pd-Cl Angle (°) | Reference | |---|---|---| | trans-[PdCl₂(PPh₂Cy)₂] | Cyclohexyldiphenylphosphine | Square Planar | 2.3256(10) | 91.38(4) |[12] | trans-[PdCl₂{P(C₆H₁₁)₂(C₆H₅)}₂] | Dicyclohexyl(phenyl)phosphine | Distorted Square Planar | 2.3343(5) | 89.296(16) |[13] |

Experimental Protocols

The determination of X-ray crystal structures of **cyclohexylphosphine** metal complexes involves several key stages, from synthesis and crystallization to data collection and structure refinement.[14]

Synthesis of Cyclohexylphosphine Metal Complexes

A general procedure for the synthesis of these complexes involves the reaction of a metal salt with the corresponding **cyclohexylphosphine** ligand in a suitable solvent under an inert atmosphere.[6]

Example Synthesis of Silver(I) Cyclohexyldiphenylphosphine Complexes:[2][3]

- A solution of cyclohexyldiphenylphosphine in acetonitrile is prepared.
- To this solution, the appropriate silver(I) salt (e.g., AgNO₃, AgCl, or AgBr) is added.
- The mixture is heated under reflux until all solids dissolve.
- The resulting solution is filtered while hot.
- The solvent is then partially evaporated.
- The concentrated solution is allowed to cool slowly to facilitate crystallization.



Crystallization Techniques

Growing diffraction-quality single crystals is often the most challenging step.[14] Common methods include:

- Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution of the complex.
- Vapor Diffusion: A solution of the complex is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, inducing crystallization.
- Cooling: A saturated solution of the complex is slowly cooled to decrease the solubility and promote crystal growth.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
 [14]
- Data Collection: The crystal is placed in an X-ray diffractometer. The instrument bombards
 the crystal with X-rays, and the resulting diffraction pattern is recorded by a detector as the
 crystal is rotated.[15] Data is typically collected at low temperatures (e.g., 100 K) to minimize
 thermal vibrations of the atoms.[14]
- Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and bond angles.[14]

Visualizations

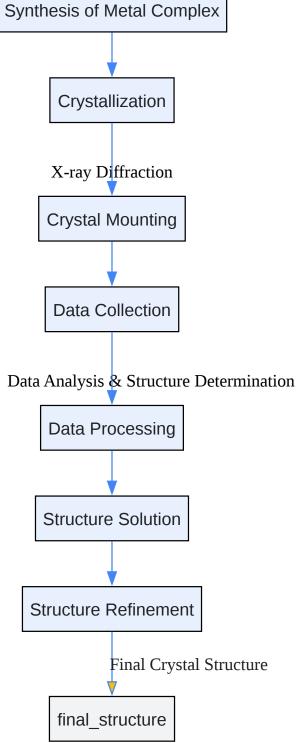


Experimental Workflow for X-ray Crystal Structure Analysis

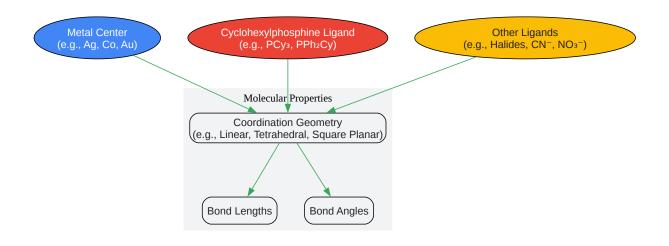
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of a **cyclohexylphosphine** metal complex.



Synthesis & Crystallization







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